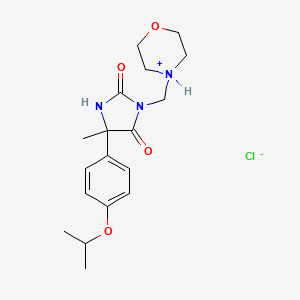
2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is a synthetic organic compound It is characterized by the presence of an imidazolidine-2,4-dione core, substituted with a morpholin-4-ium-4-ylmethyl group and a 4-propan-2-yloxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride typically involves multi-step organic reactions. The starting materials may include 5-methylimidazolidine-2,4-dione, morpholine, and 4-propan-2-yloxybenzyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the imidazolidine ring, potentially converting it to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 5-methyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
- 5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- 3-(morpholin-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is unique due to the presence of both the morpholin-4-ium-4-ylmethyl and 4-propan-2-yloxyphenyl groups. These substituents confer distinct chemical and biological properties, making the compound a valuable subject of study in various research fields.
特性
CAS番号 |
98402-05-2 |
|---|---|
分子式 |
C18H26ClN3O4 |
分子量 |
383.9 g/mol |
IUPAC名 |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-13(2)25-15-6-4-14(5-7-15)18(3)16(22)21(17(23)19-18)12-20-8-10-24-11-9-20;/h4-7,13H,8-12H2,1-3H3,(H,19,23);1H |
InChIキー |
LWARHACLVUTKQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

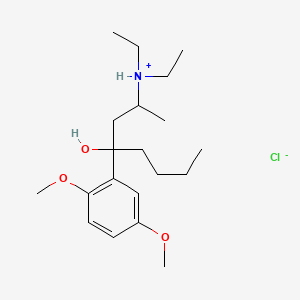
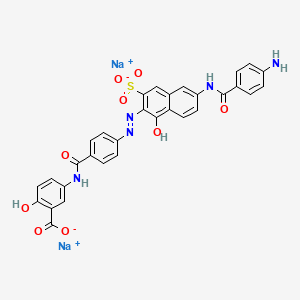

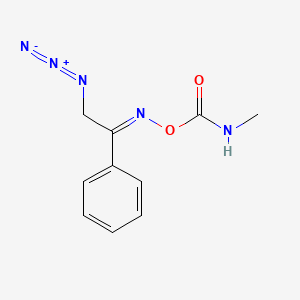
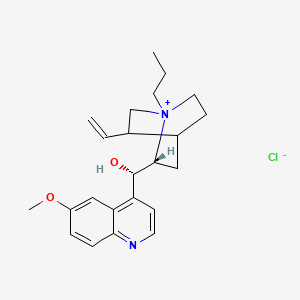
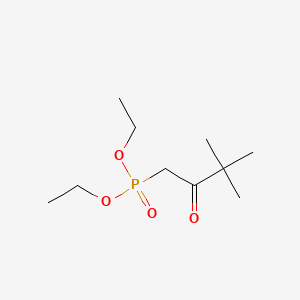
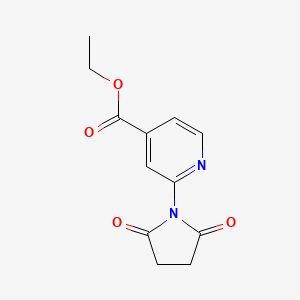
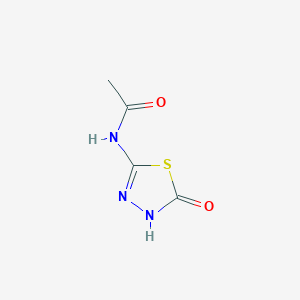

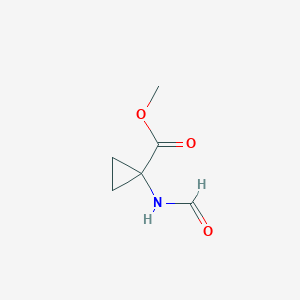
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
